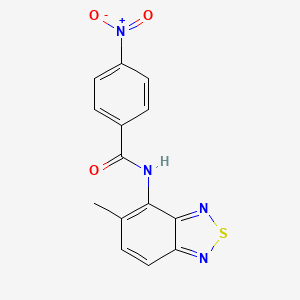
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzothiadiazole compounds often involves multi-step chemical reactions, including the use of click chemistry for the introduction of triazole derivatives, as seen in related compounds (Tahghighi et al., 2012). Another approach involves reacting specific benzoyl chlorides with aminobenzothiadiazoles, leading to compounds with N,N-bidentate directing groups suitable for C-H bond functionalization reactions (Al Mamari et al., 2019).
Molecular Structure Analysis
Molecular structure characterization typically involves various spectroscopic methods such as NMR, IR, and GC-MS, as well as elemental analysis to confirm the composition of the synthesized compounds. For example, the molecular structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was elucidated using these techniques, highlighting the importance of detailed structural analysis in understanding the compound's properties (Al Mamari et al., 2019).
Chemical Reactions and Properties
Benzothiadiazole compounds participate in a variety of chemical reactions, such as the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines, demonstrating their reactive nature and potential for further chemical modifications (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, vapor pressure, and thermal behavior, are crucial for their practical applications. For instance, the physico-chemical properties of a related compound, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, were studied to understand its sublimation, solubility, and distribution coefficients, providing insights into its behavior in different environments (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and ability to undergo various chemical transformations, are integral to understanding the utility and applications of these compounds. The hydrogen-bonding capabilities of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, have been analyzed to reveal their potential interactions and stability in different chemical environments (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, and its derivatives, have been explored for their anticonvulsant properties. A study by Sych et al. (2018) highlighted the synthesis of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which exhibited high anticonvulsive activity compared to the classic drug Depakin in the pentylentetrazole model of seizure. This compound was proposed for further preclinical studies, emphasizing its potential in the development of new anticonvulsant drugs (Sych et al., 2018).
Anti-Leishmanial Activity
The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been investigated, with compounds showing good activity against the promastigote form of Leishmania major. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, demonstrating significant decreases in the number of intracellular amastigotes per macrophage. This indicates the potential of these compounds in the treatment of leishmaniasis (Tahghighi et al., 2012).
Cancer Treatment Applications
Thiazolides, a class of compounds related to this compound, have been studied for their potential in treating colon cancer. Brockmann et al. (2014) demonstrated that certain thiazolide derivatives can induce cell death in colon carcinoma cell lines. This finding opens up possibilities for the use of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).
Antibacterial Activity
The benzothiazole derivatives, related to the main compound , have shown notable antibacterial activity. For instance, Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives that displayed potent antibacterial activity against Streptococcus pyogenes. This suggests the potential application of these derivatives in combating bacterial infections (Gupta, 2018).
Propiedades
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSQPZWZDYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)
![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)
![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)
![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)
![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)
![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)
![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)
![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)